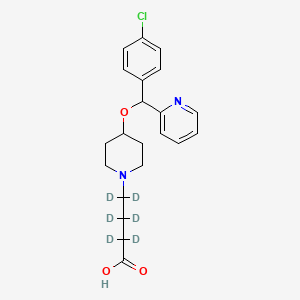
(Rac)-Bepotastine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Bepotastine-d6 is a deuterated form of Bepotastine, an antihistamine used primarily for the treatment of allergic symptoms. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is particularly useful in scientific research for studying the pharmacokinetics and metabolism of Bepotastine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Bepotastine-d6 involves the incorporation of deuterium atoms into the Bepotastine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions: (Rac)-Bepotastine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Rac)-Bepotastine-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Bepotastine.
Metabolic Stability: Helps in understanding the metabolic pathways and stability of Bepotastine.
Isotope Labeling: Used as an internal standard in mass spectrometry for quantifying Bepotastine levels in biological samples.
Drug Development: Assists in the development of new antihistamines with improved pharmacokinetic properties.
作用機序
The mechanism of action of (Rac)-Bepotastine-d6 is similar to that of Bepotastine. It acts as a selective antagonist of the histamine H1 receptor, blocking the action of histamine and thereby reducing allergic symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged action and reduced frequency of dosing.
類似化合物との比較
Bepotastine: The non-deuterated form of (Rac)-Bepotastine-d6.
Cetirizine: Another antihistamine with similar therapeutic effects.
Loratadine: A long-acting antihistamine used for similar indications.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in pharmacokinetic studies and drug development.
特性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]-2,2,3,3,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/i3D2,5D2,13D2 |
InChIキー |
YWGDOWXRIALTES-CEKIWYKKSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
正規SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















